Teflurane - 124-72-1

Teflurane

Catalog Number: EVT-283913
CAS Number: 124-72-1
Molecular Formula: C2HBrF4
Molecular Weight: 180.93 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Teflurane is an organofluorine compound.

Halothane (2-bromo-2-chloro-1,1,1-trifluoroethane)

Compound Description: Halothane is a volatile anesthetic agent belonging to the haloalkane family. Like teflurane, it has been widely used in clinical anesthesia . Halothane is known for its smooth induction and rapid recovery profile.

Cyclopropane

Relevance: Similar to halothane, cyclopropane is often used as a reference point when evaluating the anesthetic properties of teflurane . Studies compared their cardiovascular effects, noting similarities in their tendency to lower arterial blood pressure and impact blood pH through acidosis .

Relevance: Methoxyflurane is mentioned alongside teflurane in the context of comparing their effects on sympathetic nervous system activity . While both are halogenated anesthetic agents, their specific impact on sympathetic activity may differ.

Enflurane (2-chloro-1,1,2-trifluoroethyl difluoromethyl ether)

Relevance: While not directly compared to teflurane in the provided papers, enflurane is discussed in the context of halogenated anesthetic agents and their clinical properties . It highlights the diversity and evolution of this class of compounds in anesthesia.

Isoflurane (2-chloro-2-(difluoromethoxy)-1,1,1-trifluoroethane)

Relevance: Similar to enflurane, isoflurane is mentioned in the broader context of researching and understanding halogenated ether anesthetics , highlighting the ongoing development and investigation within this class of compounds.

Nitrous Oxide (N2O)

Relevance: Nitrous oxide's effects on sympathetic activity are compared alongside teflurane . The research highlights how combining nitrous oxide with other anesthetic agents, including teflurane, can influence the overall anesthetic and physiological response.

Overview

Teflurane, chemically known as 2,2,2-trifluoroethyl 1,1,1-trifluoroacetate, is a fluorinated compound that has garnered attention in various fields of chemistry and pharmaceuticals due to its unique properties. This compound is classified as a fluorinated ether and is particularly noted for its applications in organic synthesis and as a solvent in various chemical reactions. Teflurane's structure imparts distinctive characteristics that make it valuable in both industrial and research settings.

Synthesis Analysis

Methods of Synthesis

Teflurane can be synthesized through several methods, primarily involving the reaction of trifluoroacetic acid with 2,2,2-trifluoroethanol. The synthesis typically requires controlled conditions to ensure the purity and yield of the product. Key methods include:

  • Esterification: This involves the reaction between trifluoroacetic acid and 2,2,2-trifluoroethanol under acidic conditions.
  • Fluorination: Alternative methods may involve direct fluorination of suitable precursors to introduce trifluoromethyl groups.

Technical Details

The synthesis often requires careful temperature control and the use of inert atmospheres to prevent unwanted side reactions. Reaction times can vary based on the desired scale and purity of Teflurane. Analytical techniques such as nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Structure

Teflurane possesses a unique molecular structure characterized by its trifluoromethyl groups which enhance its reactivity and stability. The molecular formula is C4H3F6O2C_4H_3F_6O_2, and its structural representation highlights the presence of three fluorine atoms bonded to a carbon atom adjacent to an ether functional group.

Data

Chemical Reactions Analysis

Reactions

Teflurane participates in various chemical reactions due to its electrophilic nature. Common reactions include:

  • Nucleophilic Substitution: Teflurane can undergo nucleophilic attack at the carbon atom bearing the trifluoroacetate group.
  • Elimination Reactions: Under certain conditions, Teflurane may undergo elimination reactions leading to the formation of double bonds.

Technical Details

The reactivity of Teflurane is significantly influenced by the presence of fluorine atoms, which stabilize carbocations formed during reaction processes. This characteristic allows for a range of synthetic applications in organic chemistry.

Mechanism of Action

Teflurane's mechanism of action primarily relates to its role as a solvent and reagent in organic synthesis. Its ability to stabilize reactive intermediates makes it an effective medium for facilitating various chemical transformations. The presence of fluorine enhances solubility for certain substrates, thereby improving reaction rates.

Process Data

In studies involving Teflurane, it has been observed that reactions tend to proceed more rapidly compared to non-fluorinated solvents due to increased polarity and dipole interactions associated with fluorinated compounds.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Characteristic ether-like odor
  • Density: Approximately 1.5 g/cm³
  • Solubility: Soluble in organic solvents but less so in water due to its hydrophobic nature.

Chemical Properties

Applications

Teflurane finds numerous applications across scientific disciplines:

  • Organic Synthesis: Utilized as a solvent for various reactions including nucleophilic substitutions and eliminations.
  • Pharmaceutical Development: Its unique properties make it suitable for use in drug formulation and delivery systems.
  • Material Science: Employed in the development of new materials where fluorination is beneficial for enhancing chemical resistance.
Historical Context and Developmental Trajectory of Teflurane

Emergence in Halocarbon Anesthetic Research (1960s)

The 1960s witnessed intensive exploration of halogenated hydrocarbons as potential inhalational anesthetics, driven by the quest for agents combining rapid induction, adequate muscle relaxation, and enhanced safety profiles compared to ether or chloroform. Within this chemical landscape, Teflurane (2-bromo-1,1,1,2-tetrafluoroethane) emerged as a structurally novel candidate. Its molecular architecture, characterized by a chiral center and the empirical formula C₂HBrF₄ (molar mass: 180.928 g·mol⁻¹), represented a strategic modification of existing anesthetic hydrocarbons. Researchers aimed to leverage the fluorine-bromine bond dynamics to fine-tune potency and pharmacokinetics, hypothesizing that the bromine atom might contribute to analgesic properties while fluorine promoted metabolic stability. Teflurane existed as a gas under standard conditions, aligning with the delivery methods established for halothane and other volatile anesthetics [1].

This period saw systematic screening of numerous halogenated compounds, with Teflurane coded as part of a broader pharmacological effort to map structure-activity relationships (SAR) within the halocarbon class. Its investigation reflected key trends: the shift towards fluorination to reduce flammability and hepatotoxicity, and the exploration of bromination for potency modulation. The compound's chirality hinted at potential stereoselective effects on neural targets, though this aspect was not deeply explored clinically before development ceased [1].

Table 1: Key Physicochemical Properties of Teflurane in Context

PropertyTefluraneHalothane (Reference)Rationale for Design
Chemical Name2-Bromo-1,1,1,2-tetrafluoroethane2-Bromo-2-chloro-1,1,1-trifluoroethaneIncreased fluorination for stability
Molecular FormulaC₂HBrF₄C₂HBrClF₃Replacement of Cl with F
Physical State (STP)GasVolatile liquidSimplified vaporization
ChiralityYes (one chiral center)NoPotential for stereoselective effects

Role in Abbott Laboratories’ Pharmacological Innovations

Teflurane's development was spearheaded by Abbott Laboratories under the internal research code Abbott 16900, signifying its place within a structured pipeline of investigational anesthetic agents. Abbott, already established in the anesthetic market with agents like halothane (Fluothane), pursued Teflurane as a potential successor aiming to address limitations observed in existing agents, particularly concerns regarding hepatotoxicity and inadequate muscle relaxation. The compound exemplified Abbott's strategy of systematic halogen substitution – exploring permutations of fluorine, chlorine, bromine, and hydrogen atoms on the ethane backbone – to optimize receptor binding and metabolic pathways [1].

The pharmacological innovation surrounding Teflurane involved rigorous in vitro and in vivo screening within Abbott's research programs. While specific details of its receptor binding or organ-level effects remain scarce in the public domain, its designation with both International Nonproprietary Name (INN) and United States Adopted Name (USAN) indicates it progressed significantly through preclinical and likely early clinical evaluation phases. This naming formalization underscores Abbott's confidence at the time in its potential market viability and distinct pharmacological profile within their expanding neuropharmacological portfolio, which sought to cement their leadership in anesthetic innovation [1].

Table 2: Abbott Laboratories' Investigational Anesthetics Era (Representative)

Compound Code/NameHalogen CompositionDevelopment Stage ReachedPrimary Investigational Focus
Abbott 16900 (Teflurane)C₂HBrF₄Clinical (Terminated Phase)Potency & Kinetic Optimization
Halothane (Fluothane)C₂HBrClF₃MarketedGold Standard Safety/Efficacy Profile
HalopropaneNot Detailed in SourcesClinical (Terminated)Rapid Induction
NorfluraneNot Detailed in SourcesClinical (Terminated)Reduced Metabolism

Termination of Clinical Development: Regulatory and Efficacy Challenges

Despite promising physicochemical characteristics and Abbott's backing, Teflurane's clinical development was terminated prior to market authorization. The pivotal factor leading to its discontinuation was the high incidence of cardiac arrhythmias observed in patient studies. These arrhythmias, disturbances in the normal electrical rhythm of the heart, presented a significant safety liability deemed unacceptable by both the research team and regulatory bodies of the era. The exact electrophysiological mechanism (e.g., sensitization of the myocardium to catecholamines, direct effects on ion channels) was not fully elucidated in the available literature but was severe enough to halt further investment [1].

This outcome placed Teflurane within a cohort of abandoned halocarbon anesthetics, specifically mentioned alongside halopropane and norflurane, which faced similar cardiac safety challenges during their development in the same period. The termination underscored a critical hurdle in halocarbon anesthetic research: balancing anesthetic potency and kinetic advantages with cardiovascular safety. While offering potential benefits in terms of vapor pressure and theoretical metabolic stability, the pro-arrhythmic tendency proved insurmountable for Teflurane. Regulatory expectations, increasingly focused on comprehensive cardiovascular safety profiling for anesthetics by the late 1960s and early 1970s, solidified the barriers to its approval. No significant efficacy advantages over safer alternatives like halothane (despite its own liver risks) or emerging agents like isoflurane were demonstrated to outweigh the arrhythmia risk [1].

Properties

CAS Number

124-72-1

Product Name

Teflurane

IUPAC Name

2-bromo-1,1,1,2-tetrafluoroethane

Molecular Formula

C2HBrF4

Molecular Weight

180.93 g/mol

InChI

InChI=1S/C2HBrF4/c3-1(4)2(5,6)7/h1H

InChI Key

RZXZIZDRFQFCTA-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)(F)Br

Solubility

Soluble in DMSO

Synonyms

Teflurane; Abbott 16900; Abbott-16900; Teflurano; Tefluranum; Teflurano [INN-Spanish]; Tefluranum [INN-Latin];

Canonical SMILES

C(C(F)(F)F)(F)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.